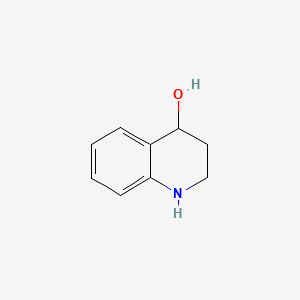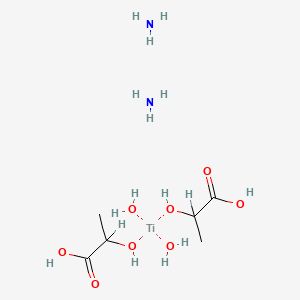
Dihydroxybis(ammonium lactato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxybis(ammonium lactato)titanium(IV) is used in the production of water-soluble titanium complexes . It is a clear to turbid colorless to yellow liquid with a specific gravity of 1.180-1.250 @ 25°C .
Synthesis Analysis
This compound(IV) serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. It has been used in the high-temperature hydrolysis of Titanium(IV) Bis(ammonium Lactato)dihydroxide and in the formation of TiO₂ via the decomposition of PVP .Molecular Structure Analysis
The molecular formula of this compound(IV) is C6H18N2O8Ti, and its molecular weight is 294.08 .Chemical Reactions Analysis
This compound(IV) can be used as a water-soluble Ti precursor for the synthesis of TiO₂/WO₃ nanofibers applicable in photocatalysis . It can also react to synthesize a complex with pyrocatechol violet, which can be used as a colorimetric HF sensing dye .Physical and Chemical Properties Analysis
This compound(IV) is a liquid at 20°C . It is colorless to light orange to yellow and has a concentration of 37.0 to 45.0 w/w% . It has a specific gravity of 1.180-1.250 @ 25°C .Scientific Research Applications
Formation of Uniform Size Anatase Nanocrystals
Dihydroxybis(ammonium lactato)titanium decomposes in neutral aqueous solutions at temperatures above 100°C, producing anatase nanocrystals. These nanocrystals demonstrate a narrow size distribution and are mainly influenced by reaction temperature, which affects their size. This property is significant in the context of crystal growth and size determination (Möckel, Giersig, & Willig, 1999).
Application in Dye-Sensitized Solar Cells
Titanium (IV) bis(ammonium lactato) dihydroxide has been used to prepare anatase TiO2 sol, which is ideal for photoanodes in dye-sensitized solar cells (DSSCs). DSSCs utilizing this material have shown enhanced overall energy conversion efficiency, demonstrating its effectiveness in solar cell technology (Hao, Rui, Li, Zhang, & Wang, 2014).
HF Sensing Dye Development
A complex formed with pyrocatechol violet and titanium (IV) bis(ammonium lactato)dihydroxide has been developed for colorimetric HF sensing. This complex demonstrates outstanding selectivity for HF over other acids, making it useful in applications requiring sensitive and selective HF detection (Lee, Ko, & Lee, 2016).
Photocatalytically Active Titanium Dioxide Thin Films
Titanium bis-ammonium lactato dihydroxide has been used as a precursor for the production of photocatalytically active titanium dioxide thin films. These films have demonstrated enhanced photocatalytic efficiency, indicating potential applications in environmental remediation and clean energy production (Anderson & Binions, 2016).
High-yield Formation of Titania Nanoparticles
Investigations into the biomineralization mechanism of TiO2 have led to the development of low-charge peptides that efficiently precipitate titanium(IV) bis(ammonium lactato)-dihydroxide. This has implications for understanding TiO2 formation and potential nanotechnology applications (Zhao, Yu, & Middelberg, 2012).
Enhanced Performance in Solar Cells
A formulation containing titanium (IV) bis(ammonium lactato)dihydroxide has been optimized for fabricating photoanodes in dye-sensitized solar cells, achieving significant power conversion efficiency. This application highlights its potential in renewable energy technologies (Lupitskyy, Vendra, Jasinski, Amos, Sunkara, & Druffel, 2015).
Catalytic Activity in Methanol Oxidation
Graphene-supported TiN nanoparticles synthesized from dihydroxybis(ammonium lactato) titanium have shown improved catalytic activity for methanol oxidation. This property is significant for applications in fuel cells and other energy-related technologies (Qi, Yin, Shi, Liu, Xing, Liu, Hou, Gu, Ming, & Zou, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Action Environment
The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dihydroxybis(ammonium lactato)titanium involves the reaction of titanium(IV) isopropoxide with ammonium lactate in the presence of water to form the desired compound.", "Starting Materials": [ "Titanium(IV) isopropoxide", "Ammonium lactate", "Water" ], "Reaction": [ "Add titanium(IV) isopropoxide to a reaction flask", "Add ammonium lactate to the reaction flask", "Add water to the reaction flask", "Heat the reaction mixture to 80-100°C and stir for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Dihydroxybis(ammonium lactato)titanium" ] } | |
CAS No. |
65104-06-5 |
Molecular Formula |
C6H14NO8Ti- |
Molecular Weight |
276.04 g/mol |
IUPAC Name |
azanium;2-oxidopropanoate;titanium(4+);dihydroxide |
InChI |
InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3 |
InChI Key |
SVDLWUOONQVSMJ-UHFFFAOYSA-K |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] |
Canonical SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?
A1: this compound acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the this compound solution, a reaction occurs at room temperature. This reaction likely involves the this compound interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


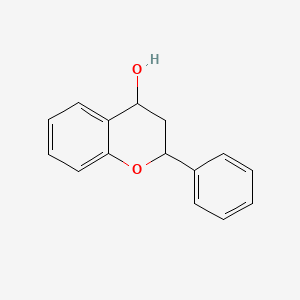



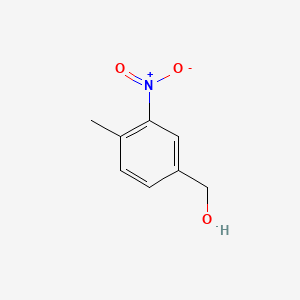

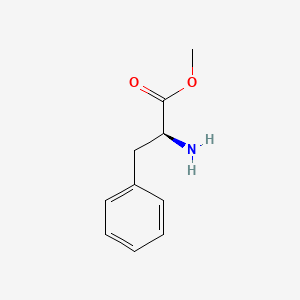
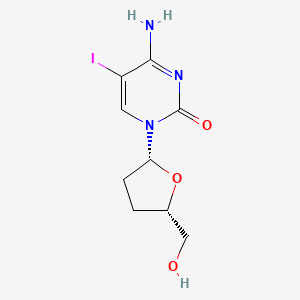



![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)

